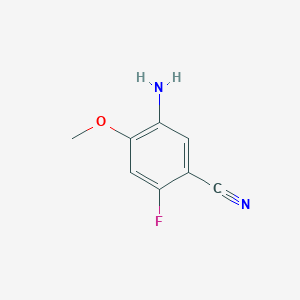

5-Amino-2-fluoro-4-methoxybenzonitrile

Description

Properties

Molecular Formula |

C8H7FN2O |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

5-amino-2-fluoro-4-methoxybenzonitrile |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-3H,11H2,1H3 |

InChI Key |

LXJPJGWBZVODGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of a suitable precursor, followed by reduction and substitution reactions to introduce the desired functional groups .

Industrial Production Methods: Industrial production of 5-Amino-2-fluoro-4-methoxybenzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium fluoride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines .

Scientific Research Applications

Chemistry: 5-Amino-2-fluoro-4-methoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems. It can also be used in the development of fluorescent probes and imaging agents .

Medicine: The compound’s potential medicinal applications include its use in the synthesis of drug candidates targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the development of advanced polymers to the creation of novel electronic materials .

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-4-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for certain targets. The methoxy group may influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of aromatic nitriles are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Comparative Overview of Substituted Benzonitriles and Analogs

Key Observations

Substituent Effects on Reactivity: Electron-Withdrawing Groups: The fluoro group in this compound enhances electrophilic substitution resistance compared to chloro (in 2-Amino-4-chloro-5-methoxybenzonitrile) or nitro (in 2-Amino-4-nitrobenzonitrile) substituents . Methoxy vs.

Biological Activity: The benzoic acid analog (4-Amino-2-fluoro-5-methoxybenzoic acid) demonstrates explicit biological activity, suggesting that the nitrile group in this compound may be modified to a carboxylic acid for enhanced drug-like properties .

Synthetic and Commercial Considerations: High-purity nitriles like 2-Amino-4-nitrobenzonitrile (>95%) are commercially available at significant cost, implying that this compound may require specialized synthesis protocols .

Biological Activity

5-Amino-2-fluoro-4-methoxybenzonitrile is a synthetic organic compound notable for its diverse applications in medicinal chemistry, organic synthesis, and chemical biology. Its structure, characterized by an amino group, a fluoro group, and a methoxy group attached to a benzene ring, positions it as a potential candidate for various biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, while the amino and methoxy groups can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluoro group can enhance binding affinity due to its electronegativity, while the methoxy group may improve solubility and bioavailability. The compound's mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, potentially influencing signaling pathways associated with diseases.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research into fluorinated compounds has shown that they can exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 | TBD | TBD |

| Compound A | MCF-7 | 0.013 | 19.3 |

| Compound B | MDA-MB-231 | 0.056 | 3.7 |

Note: TBD indicates that specific values for this compound are yet to be determined.

In vitro studies demonstrated its effectiveness against breast cancer cell lines like MCF-7 and MDA-MB-231, with IC values indicating potent antiproliferative effects. The selectivity index (SI) calculated from these studies suggests that this compound could be a promising lead for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that fluorinated aromatic compounds often exhibit enhanced activity against bacterial strains compared to their non-fluorinated counterparts. This could be attributed to improved membrane permeability and interaction with microbial targets.

Case Studies

- Fluorinated Compounds in Drug Design : A study focused on the role of fluorinated heterocycles in drug design found that compounds similar to this compound showed improved activity against cancer cell lines compared to standard treatments like Taxol .

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications in the functional groups of benzonitriles can significantly alter their biological activity. The unique arrangement of the amino and fluoro groups in this compound allows for distinct interactions with biological targets .

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹⁹F NMR confirms fluorine presence (δ -110 to -120 ppm for aromatic F) .

- ¹H NMR distinguishes methoxy (singlet, δ ~3.9 ppm) and amino protons (broad, δ ~5.5 ppm) .

- IR Spectroscopy : Detect nitrile stretches (C≡N) at ~2220 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .

- Mass Spectrometry : HRMS provides exact mass (theoretical m/z 180.07 for C₈H₇FN₂O) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity .

How do electron-withdrawing/donating substituents influence its reactivity in cross-coupling reactions?

Advanced

The fluorine (EWG) and methoxy (EDG) groups create electronic asymmetry, enabling selective functionalization:

- Suzuki-Miyaura Coupling : Fluorine at the 2-position directs palladium catalysts to the 5-position for aryl boronic acid coupling .

- Buchwald-Hartwig Amination : The amino group at 5-position undergoes C-N coupling with aryl halides, but methoxy may require protecting groups (e.g., silylation) to prevent side reactions .

Reactivity trends:

| Substituent Position | Effect on Reactivity | Example Reaction |

|---|---|---|

| 2-Fluoro (EWG) | Activates para positions for nucleophilic attack | Nitration at 5-position |

| 4-Methoxy (EDG) | Stabilizes intermediates in SNAr reactions | Substitution with amines |

What strategies mitigate degradation during storage and handling?

Q. Basic

- Storage : Protect from light and moisture (use amber vials with desiccant) at 2–8°C .

- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot, and store at -20°C to avoid freeze-thaw cycles .

- Stability monitoring : Track decomposition via periodic HPLC; degradation products include oxidized amines (e.g., nitro derivatives) .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) based on the nitrile’s hydrogen-bonding capability .

- QSAR Models : Correlate substituent Hammett constants (σ) with inhibitory activity (e.g., methoxy’s +M effect enhances binding affinity) .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for mutagenesis validation .

Why does the compound exhibit variable solubility in different solvents, and how is this optimized for assays?

Basic

Solubility is governed by substituent polarity:

- Polar solvents (DMSO, DMF) : Dissolve via H-bonding with amino and nitrile groups (~50 mg/mL) .

- Non-polar solvents (EtOAc, hexane) : Poor solubility (<1 mg/mL) due to the aromatic core .

For biological assays, pre-solubilize in DMSO (≤0.1% final concentration) and dilute in PBS or cell media to avoid precipitation .

What mechanistic insights explain its role in inhibiting specific enzymes?

Advanced

The nitrile group acts as a warhead, forming covalent bonds with catalytic cysteine residues (e.g., in SARS-CoV-2 Mpro):

- Covalent inhibition : Nitrile reacts with thiols to form thioimidate adducts, confirmed by X-ray crystallography .

- Selectivity : Fluorine’s steric hindrance prevents off-target binding to serine hydrolases .

Kinetic studies (kinact/Ki) reveal time-dependent inhibition, requiring pre-incubation for full activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.